molecular formula C12H14O3 B13067081 Methyl 2-(2,3-dihydro-1-benzofuran-7-yl)propanoate

Methyl 2-(2,3-dihydro-1-benzofuran-7-yl)propanoate

Katalognummer: B13067081
Molekulargewicht: 206.24 g/mol
InChI-Schlüssel: XNKGURDTCKMWEE-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Methyl 2-(2,3-dihydro-1-benzofuran-7-yl)propanoate is an organic compound belonging to the benzofuran family. Benzofurans are heterocyclic compounds containing fused benzene and furan rings. This specific compound is characterized by a methyl ester group attached to a propanoate chain, which is further connected to a 2,3-dihydro-1-benzofuran moiety.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of methyl 2-(2,3-dihydro-1-benzofuran-7-yl)propanoate typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the use of salicylaldehyde as a starting material, which undergoes cyclization to form the benzofuran core.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. Techniques such as microwave-assisted synthesis and catalytic processes are often employed to enhance reaction efficiency and reduce production costs .

Analyse Chemischer Reaktionen

Types of Reactions

Methyl 2-(2,3-dihydro-1-benzofuran-7-yl)propanoate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols .

Wissenschaftliche Forschungsanwendungen

Methyl 2-(2,3-dihydro-1-benzofuran-7-yl)propanoate has several scientific research applications:

Wirkmechanismus

The mechanism of action of methyl 2-(2,3-dihydro-1-benzofuran-7-yl)propanoate involves its interaction with specific molecular targets. The benzofuran moiety can interact with enzymes and receptors, modulating their activity. The ester group may undergo hydrolysis, releasing active metabolites that exert biological effects. The exact pathways and targets depend on the specific application and context of use .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

Methyl 2-(2,3-dihydro-1-benzofuran-7-yl)propanoate is unique due to its specific combination of the benzofuran core with a propanoate chain and a methyl ester group. This unique structure imparts distinct chemical and biological properties, making it valuable for various research and industrial applications .

Eigenschaften

Molekularformel

C12H14O3

Molekulargewicht

206.24 g/mol

IUPAC-Name

methyl 2-(2,3-dihydro-1-benzofuran-7-yl)propanoate

InChI

InChI=1S/C12H14O3/c1-8(12(13)14-2)10-5-3-4-9-6-7-15-11(9)10/h3-5,8H,6-7H2,1-2H3

InChI-Schlüssel

XNKGURDTCKMWEE-UHFFFAOYSA-N

Kanonische SMILES

CC(C1=CC=CC2=C1OCC2)C(=O)OC

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.